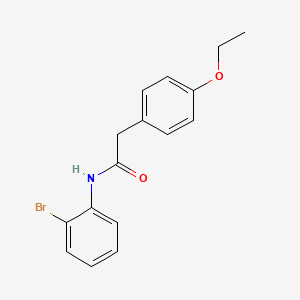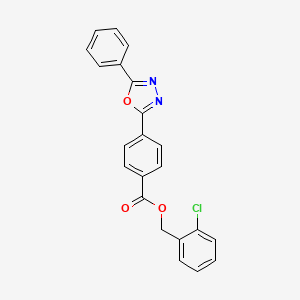![molecular formula C26H23NO4 B4573878 (4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4573878.png)
(4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one
Vue d'ensemble
Description
(4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, oxazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and ketones with amines under controlled conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-2,5-diones, while reduction could produce oxazolidinones.
Mécanisme D'action
The mechanism by which (4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-thiazol-5-one
- (4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-imidazol-5-one
Uniqueness
Compared to similar compounds, (4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one may exhibit unique properties due to the presence of the oxazole ring. This can influence its reactivity, stability, and biological activity, making it a compound of interest for further study.
Propriétés
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-19-8-12-21(13-9-19)25-27-24(26(28)31-25)18-20-10-14-23(15-11-20)30-17-5-16-29-22-6-3-2-4-7-22/h2-4,6-15,18H,5,16-17H2,1H3/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBHCVYLUHDSBE-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCCCOC4=CC=CC=C4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OCCCOC4=CC=CC=C4)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4573795.png)
![2-chloro-4-[5-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B4573798.png)
![methyl 3-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate](/img/structure/B4573822.png)

![4-{2-[(2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL BENZOATE](/img/structure/B4573838.png)
![N-(2-butyl-2H-tetrazol-5-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4573844.png)
![8-allyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4573848.png)

![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B4573862.png)
![2-[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4573870.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4573873.png)
![Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B4573876.png)
![4-biphenylyl[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4573890.png)

